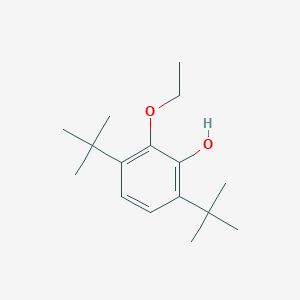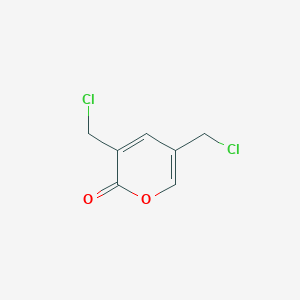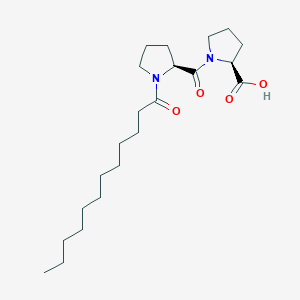
1-Dodecanoyl-L-prolyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Dodecanoyl-L-prolyl-L-proline is a synthetic compound derived from the amino acid L-proline. This compound is characterized by the presence of a dodecanoyl group attached to the proline moiety, forming a unique structure that has garnered interest in various scientific fields. The compound’s unique structure and properties make it a valuable subject of study in organic chemistry, biochemistry, and pharmacology.
准备方法
The synthesis of 1-Dodecanoyl-L-prolyl-L-proline typically involves classical peptide synthesis methods. One common approach is the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl protection of the NH group, followed by carbodiimide-promoted peptide bond formation . The synthetic route can be summarized as follows:
Protection of L-proline: The NH group of L-proline is protected using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups.
Formation of the peptide bond: The protected L-proline is then reacted with dodecanoic acid in the presence of a carbodiimide reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the peptide bond.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
化学反应分析
1-Dodecanoyl-L-prolyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Dodecanoyl-L-prolyl-L-proline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying peptide chemistry.
Biology: It is used in studies related to protein folding and structure due to its proline content, which plays a crucial role in protein conformation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems and as a potential therapeutic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-Dodecanoyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. The compound’s proline moiety allows it to participate in various biochemical reactions, including enzyme catalysis and protein-protein interactions. The dodecanoyl group enhances its hydrophobicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
1-Dodecanoyl-L-prolyl-L-proline can be compared with other similar compounds, such as:
L-Proline: A natural amino acid with a simpler structure, used widely in peptide synthesis and as a catalyst in organic reactions.
L-Azetidine-2-carboxylic acid: A proline analogue with a four-membered ring structure, known for its role in studying protein folding and its potential antitumor activity.
Trans-4-hydroxy-L-proline: A hydroxylated form of proline, abundant in collagen, used in the synthesis of pharmaceuticals and as a chiral building block.
属性
CAS 编号 |
65550-44-9 |
|---|---|
分子式 |
C22H38N2O4 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-1-dodecanoylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H38N2O4/c1-2-3-4-5-6-7-8-9-10-15-20(25)23-16-11-13-18(23)21(26)24-17-12-14-19(24)22(27)28/h18-19H,2-17H2,1H3,(H,27,28)/t18-,19-/m0/s1 |
InChI 键 |
QASPFWNUVWKHIS-OALUTQOASA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O |
规范 SMILES |
CCCCCCCCCCCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
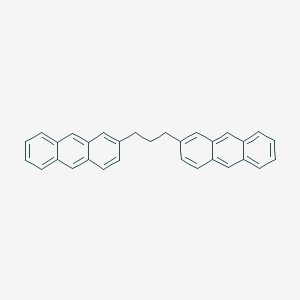
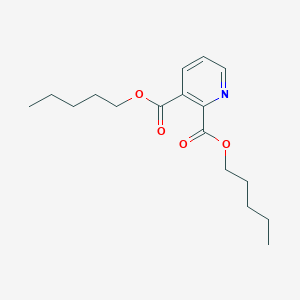


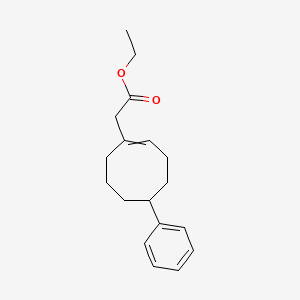

![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
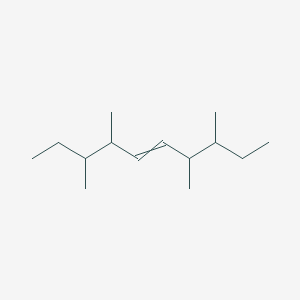
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
